REACTION_CXSMILES
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Br.[CH2:2]([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:19])=[C:14]([OH:18])[CH:15]=2)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N>CO>[CH2:2]([N:9]1[CH2:10][C:11]2[C:16](=[CH:15][C:14]([OH:18])=[C:13]([OH:19])[CH:12]=2)[CH2:17]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitated crystals were collected by filtration
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Type
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WASH
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Details
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washed with 5 ml of cold water and 5 ml of cold acetone
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Type
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CUSTOM
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Details
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to obtain 640 mg of the
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |